molecular formula C17H15ClN2O2S B12788618 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline CAS No. 5387-86-0

4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline

Cat. No.: B12788618
CAS No.: 5387-86-0
M. Wt: 346.8 g/mol
InChI Key: ZJUYBBVBNRLVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline is a chemical compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a fused benzene and pyridazine ring This particular compound is characterized by the presence of a 4-chlorobenzylthio group and two methoxy groups attached to the cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline typically involves multiple steps, starting with the preparation of the cinnoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the 4-chlorobenzylthio group can be achieved through nucleophilic substitution reactions, where a suitable thiol reacts with a chlorinated precursor. The methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cinnoline ring or the chlorobenzylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced cinnoline derivatives, dechlorinated products.

    Substitution: Amino or thiol-substituted cinnoline derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline can be compared with other similar compounds, such as:

    4-Chlorobenzyl chloride: A precursor used in the synthesis of various chlorobenzyl derivatives.

    1,3,4-Thiadiazoles: Compounds with a similar sulfur-containing heterocyclic structure, known for their antimicrobial and anticancer activities.

    Oxadiazoles: Heterocyclic compounds with similar applications in medicinal chemistry and material science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

5387-86-0

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxycinnoline

InChI

InChI=1S/C17H15ClN2O2S/c1-21-15-7-13-14(8-16(15)22-2)20-19-9-17(13)23-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3

InChI Key

ZJUYBBVBNRLVHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.